1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-yl)piperidine
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-thiophen-2-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c19-24(20,14-3-4-15-16(12-14)22-10-9-21-15)18-7-5-13(6-8-18)17-2-1-11-23-17/h1-4,11-13H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFVEBHSFKMBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound with potential pharmacological applications. Its structure features a piperidine ring linked to a sulfonyl group and a dihydrobenzo[b][1,4]dioxin moiety, which contribute to its biological activity. This article reviews the compound's biological properties, focusing on its interactions with various biological targets and its potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It has a molecular weight of approximately 327.35 g/mol. The presence of sulfonyl groups enhances its solubility and bioavailability, making it an interesting candidate for drug development .
Dopamine Receptor Antagonism
Research indicates that this compound may act as an antagonist for dopamine receptors, particularly the D4 subtype. Dopamine D4 receptors are implicated in various neurological disorders, including schizophrenia and Parkinson's disease. Binding affinity studies suggest that this compound exhibits selectivity towards these receptors, which could lead to therapeutic applications in treating these conditions .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. In studies involving acetylcholinesterase (AChE) and α-glucosidase, it demonstrated significant inhibitory activity. These enzymes are crucial in the management of Alzheimer's disease and type 2 diabetes mellitus (T2DM), respectively. The inhibition of AChE can enhance cholinergic neurotransmission, while α-glucosidase inhibition can help regulate blood sugar levels .
Study on Dopamine Receptor Binding
In a study examining the binding affinity of related compounds to dopamine receptors, this compound showed a unique binding profile that distinguishes it from other known ligands. This specificity may provide insights into developing new treatments for psychiatric disorders.
Enzyme Inhibition Assays
In vitro assays conducted on various derivatives of the compound revealed promising results against AChE and α-glucosidase. The following table summarizes the inhibitory activities observed:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 45 |
| Compound B | α-Glucosidase | 30 |
| This compound | Acetylcholinesterase | 40 |
| This compound | α-Glucosidase | 28 |
These findings indicate that modifications to the compound's structure can significantly enhance its biological activity .
Scientific Research Applications
Enzyme Inhibition
Recent studies have demonstrated that compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant enzyme inhibitory activity. For example:
- Acetylcholinesterase Inhibition : Compounds containing the benzodioxane moiety have shown promise in inhibiting acetylcholinesterase, an enzyme linked to neurodegenerative disorders like AD. This inhibition could potentially enhance cholinergic neurotransmission in patients suffering from cognitive decline .
- α-Glucosidase Inhibition : The sulfonamide derivatives have also been screened for α-glucosidase inhibition, which is crucial for managing blood glucose levels in T2DM patients. Effective inhibitors can slow down carbohydrate digestion and absorption, leading to improved glycemic control .
Therapeutic Applications
The dual inhibitory action of this compound on both acetylcholinesterase and α-glucosidase positions it as a candidate for multi-target therapies in treating complex diseases like T2DM and AD.
Case Studies
- Study on Enzyme Inhibitors : A study synthesized several sulfonamide derivatives from 2,3-dihydrobenzo[b][1,4]dioxin and tested them against acetylcholinesterase and α-glucosidase. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting effective inhibition .
- Therapeutic Potential for Alzheimer's Disease : Another investigation focused on the neuroprotective effects of these compounds in animal models of AD. The results showed that treatment with these compounds led to improved cognitive function and reduced amyloid plaque formation .
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The table below summarizes structurally related compounds and their distinguishing features:
Key Comparative Insights
Electronic and Steric Effects
- Thiophene vs. Pyrimidine/Oxadiazole : The thiophen-2-yl group in the target compound offers π-π stacking capability and moderate lipophilicity, whereas pyrimidine () and oxadiazole () substituents introduce additional hydrogen-bonding or electron-deficient regions, altering target selectivity.
Pharmacokinetic Considerations
- Molecular Weight (MW) : Analogs range from 327.3 to 424.5 g/mol. The target compound likely falls within this range, balancing bioavailability and membrane permeability.
- Polarity : The carboxylic acid derivative () exhibits higher solubility but reduced blood-brain barrier penetration compared to the thiophene-containing target compound.
Q & A
Q. How can computational methods resolve structural ambiguities in the sulfonyl-piperidine linkage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
